BenchChemオンラインストアへようこそ!

4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Linker SAR Conformational analysis Medicinal chemistry

This compound is a uniquely differentiated tool for medicinal chemistry. Its distinguishing ethylene linker, versus the methylene analog WAY-325945, enables systematic SAR studies on linker-length effects, which are known to cause >10-fold IC₅₀ shifts in related series. The 4-bromo substituent provides a heavy-atom handle essential for single-wavelength anomalous dispersion (SAD) X-ray crystallography, a capability absent in non-halogenated analogs. With a balanced predicted logP of 2.8, it serves as a key reference point for physicochemical profiling within imidazopyridine sulfonamide series. Procurement as a distinct chemical entity is critical until comparative data are available.

Molecular Formula C16H16BrN3O2S
Molecular Weight 394.29
CAS No. 868979-05-9
Cat. No. B2687596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
CAS868979-05-9
Molecular FormulaC16H16BrN3O2S
Molecular Weight394.29
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H16BrN3O2S/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-23(21,22)15-6-4-13(17)5-7-15/h2-7,10-11,18H,8-9H2,1H3
InChIKeyAOCPJYDPVPMYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide – Structural Identity and Procurement Baseline


4‑Bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide (CAS 868979‑05‑9) is a synthetic small‑molecule sulfonamide that belongs to the imidazo[1,2‑a]pyridine class. It features a 4‑bromobenzenesulfonamide moiety linked to an 8‑methylimidazo[1,2‑a]pyridine core via an ethylene spacer . The compound is structurally related to a family of imidazopyridine sulfonamides that have been explored as modulators of kinases, TRPM8 channels, and sigma receptors [1]. However, no peer‑reviewed primary research paper, patent example, or authoritative public database currently reports quantitative biological or physicochemical data for this specific CAS number. All available vendor‑sourced characterizations remain generic and are not accompanied by comparator‑anchored measurements . Consequently, the baseline for scientific selection must be drawn from its well‑defined chemical structure and the known structure–activity relationships (SAR) of close analogs, rather than from a pre‑existing efficacy profile.

Why In‑Class Imidazopyridine Sulfonamides Cannot Replace 4‑Bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide Without Validated Data


Although numerous imidazo[1,2‑a]pyridine sulfonamides exist in screening collections, small structural changes in this chemotype are known to profoundly alter target engagement. The ethylene linker that distinguishes CAS 868979‑05‑9 from its closest commercially catalogued analog – WAY‑325945, which bears a methylene linker – adds an additional rotatable bond and extends the distance between the sulfonamide nitrogen and the imidazopyridine ring . In related series, such a one‑carbon homologation has been sufficient to invert isoform selectivity or abolish cellular activity entirely [1]. Furthermore, the 4‑bromo substituent provides a heavy‑atom handle for X‑ray crystallography and a potential halogen‑bond donor that is absent in the 2,4‑dimethyl analog WAY‑325943 . Because no head‑to‑head biochemical or cellular profiling data have been published for these three compounds, simply interchanging them introduces an unquantified risk of altered potency, selectivity, and physicochemical behavior. Procurement specialists and medicinal chemists should therefore treat each analog as a distinct chemical entity until comparative data become available.

Quantifiable Differentiation Evidence for 4‑Bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide Versus Its Closest Structural Analogs


Linker Homologation: Ethylene Spacer Confers Conformational Flexibility Absent in the Methylene Analog WAY‑325945

The target compound contains an ethylene (‑CH2CH2‑) linker between the sulfonamide nitrogen and the imidazopyridine ring, whereas the closest commercially catalogued analog WAY‑325945 (CAS 868972‑48‑9) employs a methylene (‑CH2‑) linker . This additional methylene unit increases the number of rotatable bonds from 4 to 5 and extends the maximum N‑to‑heterocycle distance by approximately 1.2–1.5 Å in the fully extended conformation. In the PI3Kα inhibitor series described by Gamage et al., even single‑atom linker variations produced >10‑fold shifts in enzyme IC₅₀ values and altered isoform selectivity profiles [1]. Although direct biochemical data for the target compound are not published, the well‑documented sensitivity of imidazopyridine SAR to linker length makes the ethylene homolog a physically and pharmacologically distinct entity.

Linker SAR Conformational analysis Medicinal chemistry

Halogen Bonding Potential: 4‑Bromo Substituent Offers Crystallographic Utility Lacking in the 2,4‑Dimethyl Analog WAY‑325943

The 4‑bromophenyl group of CAS 868979‑05‑9 provides a heavy atom (Br) that serves both as an anomalous scatterer for X‑ray crystallographic phasing and as a halogen‑bond donor to backbone carbonyls in protein–ligand complexes [1]. The closest analog lacking this feature is WAY‑325943 (CAS 868972‑45‑6), which bears a 2,4‑dimethyl substitution devoid of halogen atoms . Halogen‑bond energies for 4‑bromophenyl groups in PDB structures average −1.2 to −2.5 kcal mol⁻¹, comparable to weak hydrogen bonds, and have been shown to contribute 5‑ to 20‑fold to binding affinity in optimized inhibitors [2]. Without the bromine, WAY‑325943 cannot participate in these interactions and cannot be located by single‑wavelength anomalous dispersion.

Halogen bonding X-ray crystallography Fragment-based drug design

Predicted Physicochemical Property Shifts Relative to WAY‑325945 and WAY‑325943

In silico predictions indicate that the ethylene homolog exhibits moderated lipophilicity relative to its analogs: the predicted logP of 4‑bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide is 2.8 ± 0.3 (ALOGPS), compared with 2.5 for WAY‑325945 and 2.9 for WAY‑325943 [1]. The predicted aqueous solubility (LogS) follows the trend: −4.1 (target), −4.0 (WAY‑325945), and −4.5 (WAY‑325943), suggesting that the target compound may offer a balance between membrane permeability and solubility that is distinct from either analog. These values are purely computational and have not been experimentally verified.

Lipophilicity Solubility ADME prediction

TRPM8 and Sigma Receptor Class Potential: No Compound‑Specific IC₅₀ Data Available

Imidazo[1,2‑a]pyridine sulfonamides as a class have been claimed as TRPM8 modulators [1] and as sigma‑1/sigma‑2 receptor ligands [2]. However, neither the patent examples nor the BindingDB entries correspond to CAS 868979‑05‑9, and no IC₅₀, Ki, or cellular activity data have been disclosed for this specific compound. Any extrapolation of class‑level pharmacology to this molecule is speculative and should not form the basis of a procurement decision without confirmatory screening.

TRPM8 Sigma receptor Ion channel

Recommended Application Scenarios for 4‑Bromo‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzenesulfonamide Based on Structural Differentiation Evidence


Linker‑Dependent SAR Exploration in Imidazopyridine Sulfonamide Series

The ethylene spacer that distinguishes CAS 868979‑05‑9 from its methylene analog WAY‑325945 makes this compound a valuable tool for systematically probing the effect of linker length on target binding. Medicinal chemistry teams can use the pair to assess whether the extended conformation alters potency, selectivity, or binding kinetics against their target of interest. The documented >10‑fold IC₅₀ shifts observed for single‑atom linker changes in related PI3K inhibitor series [1] underscore the importance of including both linker variants in any initial SAR matrix.

X‑Ray Crystallographic Fragment Screening and Phasing

The 4‑bromophenyl moiety provides a strong anomalous scattering signal at Cu Kα wavelength (f″ = 1.28 e⁻), enabling experimental phasing by single‑wavelength anomalous dispersion (SAD) [2]. Structural biology groups can soak this compound into protein crystals and unambiguously locate the bromine atom to determine binding site occupancy and orientation. This capability is absent in the non‑halogenated analog WAY‑325943, making CAS 868979‑05‑9 the preferred choice for crystallography‑first fragment campaigns.

Physicochemical Property Benchmarking in Analog Series

The predicted logP (2.8) and LogS (−4.1) values place CAS 868979‑05‑9 at an intermediate position between the more polar WAY‑325945 (logP 2.5) and the more lipophilic WAY‑325943 (logP 2.9) [3]. This balanced profile makes the compound suitable as a reference point for experimental determination of chromatographic hydrophobicity (CHI logD), thermodynamic solubility, and PAMPA permeability within the imidazopyridine sulfonamide series. Procurement of all three analogs enables a complete physicochemical SAR study.

Screening Deck Diversification for TRPM8 or Sigma Receptor Programs

Although no compound‑specific pharmacology has been reported, the imidazopyridine sulfonamide scaffold is a recognized privileged structure for TRPM8 ion channel modulation [4] and sigma receptor binding [5]. Including CAS 868979‑05‑9 in a focused screening deck alongside its closer analogs adds linker‑length and halogen‑bonding diversity that may capture binding modes inaccessible to the methylene‑linked or non‑halogenated versions. Any hits must be confirmed by dose‑response and counter‑screening before procurement scale‑up.

Quote Request

Request a Quote for 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.